

Izorlisib Pharmacodynamics at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

Izorlisib (also known as MEN1611, CH5132799) is a **potent and orally available small-molecule inhibitor** targeting the class I phosphatidylinositol-3-kinase (PI3K) family, with a distinct selectivity profile [1] [2]. Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and governs crucial cellular processes like survival, proliferation, and metabolism [2].

The table below summarizes the key quantitative activity data for **Izorlisib** against various PI3K isoforms and mTOR:

Target Protein	Gene / Common Name	Mean IC ₅₀ (nM)	Potency (pIC ₅₀)*	Source Assay Description
PI3K p110-alpha	PIK3CA	14	7.85	Inhibition of PI3Kalpha [3]
PI3K p110-gamma	PIK3CG	36	7.44	Inhibition of PI3Kgamma [3]
PI3K p110-beta	PIK3CB	120	6.92	Inhibition of PI3Kbeta [3]
PI3K p110-delta	PIK3CD	120 - 500	6.3 - 6.92	Inhibition of PI3Kdelta [3]

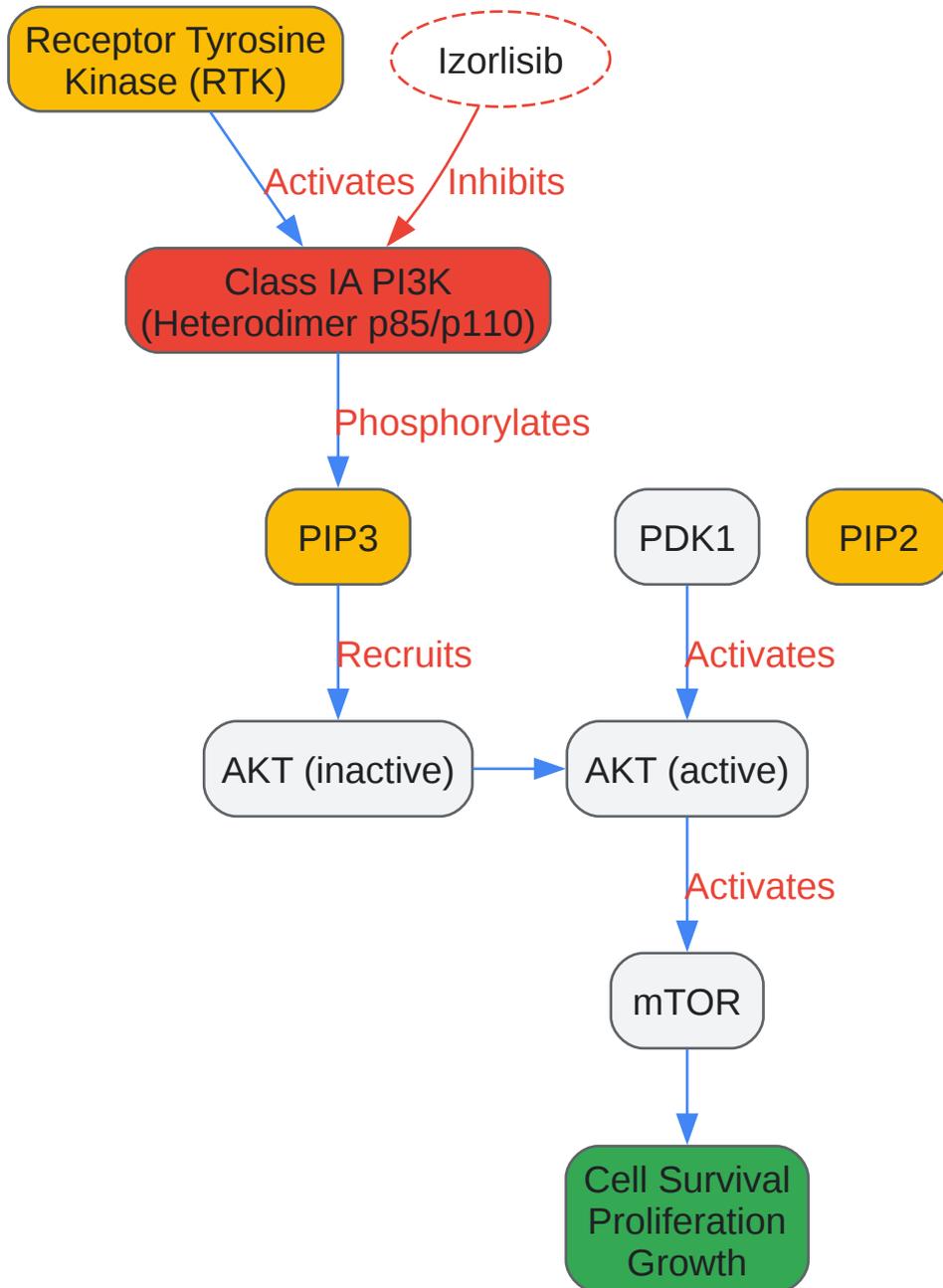
Target Protein	Gene / Common Name	Mean IC ₅₀ (nM)	Potency (pIC ₅₀)*	Source Assay Description
mTOR	mTOR	Information not in sources	Information not in sources	
PI3KC2beta	PI3KC2 β	5300	5.28	Inhibition of PI3KC2beta [3]
PI3K Class 3 (Vps34)	PIK3C3	>10,000	<5	Inhibition of Vps34 [3]
PI3KC2alpha	PI3KC2 α	>10,000	<5	Inhibition of PI3KC2alpha [3]

*pIC₅₀ is the negative log of the IC₅₀, meaning a higher value indicates greater potency.

Mechanism of Action and Signaling Pathway

Izorlisib functions as an ATP-competitive inhibitor that binds to the kinase domain of class I PI3K catalytic subunits [2]. The following diagram illustrates the signaling pathway it modulates.

Izoralisib inhibits the PI3K/AKT/mTOR pathway, crucial for cell growth and survival.



[Click to download full resolution via product page](#)

As shown above, **Izoralisib** directly inhibits Class I PI3K (particularly the p110 α subunit), preventing the conversion of PIP2 to PIP3. This inhibits downstream AKT and mTOR signaling, ultimately blocking processes like cell survival and proliferation that are often hyperactive in cancer [2].

Key Experimental Findings & Context

- **Isoform Selectivity:** The data shows that **Izorlisib** is **most potent against the p110 α isoform** (IC_{50} = 14 nM), which is frequently mutated in various cancers [3]. This selective profile is strategically important for targeting specific cancer dependencies while potentially minimizing off-target effects.
- **Cellular Mechanism:** Under normal conditions, Class I PI3Ks are activated by cell surface receptors (like RTKs). The p85 regulatory subunit binds to phosphorylated tyrosines on activated receptors, relieving its inhibitory hold on the p110 catalytic subunit. **Izorlisib** acts by **directly inhibiting the activated p110 catalytic subunit**, thus halting the signal transduction [2].
- **Therapeutic Implication:** By preferentially targeting p110 α , **Izorlisib** is designed to combat tumors driven by aberrations in the PIK3CA gene or upstream activators of this pathway [2].

Experimental Methodology Overview

The search results confirm that the primary source of the quantitative data is a 2011 publication in *Bioorganic and Medicinal Chemistry Letters* [3]. However, the detailed step-by-step experimental protocols for the assays are not provided in the publicly available summaries.

Based on standard practices in the field for generating such data [2], the key methodologies likely involved:

- **Enzyme Inhibition Assays:** These are in vitro biochemical assays that measure a compound's ability to directly inhibit the kinase activity of purified PI3K isoforms. The IC_{50} values are typically determined by monitoring the conversion of a substrate (like PIP2) in the presence of varying concentrations of **Izorlisib**.
- **Cellular Assays:** While not detailed in these results, the full characterization of **Izorlisib** would likely include cellular assays to confirm target engagement and functional effects, such as measuring the inhibition of phosphorylation of downstream proteins like AKT in cancer cell lines.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. izerlisib | Ligand page [guidetopharmacology.org]

2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

3. izarlisib | Ligand Activity Charts [guidetopharmacology.org]

To cite this document: Smolecule. [Izorlisib Pharmacodynamics at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izarlisib-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com